

An In-depth Technical Guide to 2-(Boc-amino)-4-methoxy-1-nitrobenzene

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Compound of Interest

Compound Name: *tert-Butyl (5-methoxy-2-nitrophenyl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Boc-amino)-4-methoxy-1-nitrobenzene, a notable intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for professionals in research and development.

Core Properties and Data

2-(Boc-amino)-4-methoxy-1-nitrobenzene, also known as **tert-butyl (5-methoxy-2-nitrophenyl)carbamate**, is a nitrobenzene derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a methoxy group. These functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Table 1: Physicochemical Properties of 2-(Boc-amino)-4-methoxy-1-nitrobenzene and Related Compounds

Property	2-(Boc-amino)-4-methoxy-1-nitrobenzene	tert-Butyl (2-nitrophenyl)carbamate	tert-Butyl (4-methoxyphenyl)carbamate
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₅ [1]	C ₁₁ H ₁₄ N ₂ O ₄	C ₁₂ H ₁₇ NO ₃
Molecular Weight	268.27 g/mol [1]	238.23 g/mol	223.27 g/mol
Appearance	Yellow solid (predicted)	Yellow solid[2]	White solid[2]
Melting Point	Data not available	89-90 °C[2]	94-96 °C[2]
Solubility	Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[3]	Data not available	Data not available

Synthesis and Purification

The synthesis of 2-(Boc-amino)-4-methoxy-1-nitrobenzene can be achieved through the protection of the amino group of a precursor molecule. A common and effective method involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of 2-(Boc-amino)-4-methoxy-1-nitrobenzene

This protocol is adapted from the synthesis of structurally related compounds.

Materials:

- 4-fluoro-2-methoxy-5-nitroaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- 4-(Dimethylamino)pyridine (DMAP)

- Dichloromethane (DCM)
- Hexane
- Ethyl acetate

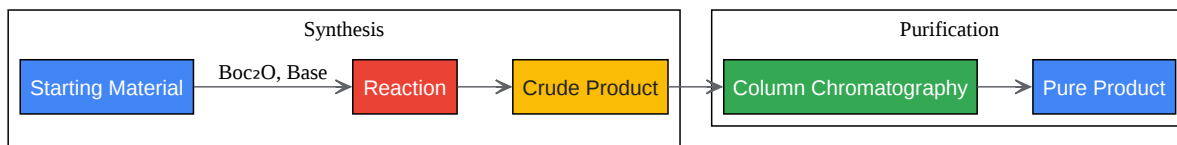
Procedure:

- In a round-bottomed flask, dissolve 4-fluoro-2-methoxy-5-nitroaniline in dichloromethane.
- Add triethylamine and a catalytic amount of DMAP to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.
- Stir the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 2-(Boc-amino)-4-methoxy-1-nitrobenzene.

Purification:

The crude product can be further purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent mixture, such as hexane/dichloromethane, and allowing it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.^[4]

Below is a visual representation of the general synthesis workflow.



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General workflow for synthesis and purification.

Spectroscopic Characterization

The structure of 2-(Boc-amino)-4-methoxy-1-nitrobenzene can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Predicted and Comparative ^1H and ^{13}C NMR Chemical Shifts

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)
2-(Boc-amino)-4-methoxy-1-nitrobenzene (Predicted)	~ 1.5 (s, 9H, $\text{C}(\text{CH}_3)_3$), ~ 3.8 (s, 3H, OCH_3), ~ 7.0 - 8.5 (m, 3H, Ar-H)	~ 28.3 ($\text{C}(\text{CH}_3)_3$), ~ 56.0 (OCH_3), ~ 81.0 ($\text{C}(\text{CH}_3)_3$), Aromatic carbons in the range of 110-150, ~ 153.0 ($\text{C}=\text{O}$)
tert-Butyl (2-nitrophenyl)carbamate[2]	1.54 (s, 9H), 7.08 (t, 1H), 7.60 (t, 1H), 8.18 (d, 1H), 8.55 (d, 1H), 9.65 (bs, 1H)	28.2, 81.8, 120.7, 121.8, 125.8, 135.7, 135.9, 152.2
tert-Butyl (4-methoxyphenyl)carbamate[2]	1.50 (s, 9H), 3.77 (s, 3H), 6.44 (bs, 1H), 6.82 (d, 2H), 7.26 (d, 2H)	28.3, 55.4, 80.1, 114.1, 120.5, 131.4, 153.2, 155.6

Mass Spectrometry: The mass spectrum of 2-(Boc-amino)-4-methoxy-1-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight.

Potential Applications and Biological Relevance

Derivatives of nitroaniline are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the nitro group, an electron-withdrawing moiety, is often crucial for their mechanism of action.

While specific biological data for 2-(Boc-amino)-4-methoxy-1-nitrobenzene is not readily available, related N-substituted 2-nitroaniline derivatives have been investigated for their potential as:

- Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.^[5]
- Antimicrobial Agents: Certain nitroaniline compounds have demonstrated efficacy against a range of bacterial and fungal strains.^[5]

The Boc-protected amine in 2-(Boc-amino)-4-methoxy-1-nitrobenzene serves as a key functional handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The general workflow for evaluating the biological activity of such compounds is depicted below.



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Workflow for biological evaluation.

Experimental Protocol: General Antimicrobial Susceptibility Testing

Materials:

- Test compound (e.g., a derivative of 2-(Boc-amino)-4-methoxy-1-nitrobenzene)
- Bacterial or fungal strains

- Appropriate broth medium (e.g., Mueller-Hinton broth)
- 96-well microtiter plates

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
- Serial Dilution: Perform serial dilutions of the test compound in the broth within the 96-well microtiter plate.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.^[5]

Safety and Handling

Detailed safety information for 2-(Boc-amino)-4-methoxy-1-nitrobenzene is not available. However, based on the safety data for structurally related nitroaromatic compounds, it should be handled with care. It is advisable to treat the compound as potentially hazardous.

General Precautions:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.

- Store in a cool, dry, and well-ventilated place away from incompatible materials.

This guide provides a foundational understanding of 2-(Boc-amino)-4-methoxy-1-nitrobenzene. Further research is warranted to fully elucidate its physicochemical properties and explore its potential applications in drug discovery and development.

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